molecular formula C12H14N2O B13322351 2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde

2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No.: B13322351
M. Wt: 202.25 g/mol
InChI Key: CAGXBHVQXZZJDG-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1550411-84-1) is a high-value chemical building block for medicinal chemistry and drug discovery. This compound features the privileged imidazo[1,2-a]pyridine scaffold, a structure present in numerous marketed drugs and bioactive molecules due to its significant pharmacological properties . The scaffold is known for its wide range of biological activities, which include analgesic, anticancer, antiosteoporosis, and anxiolytic effects . The C3-carbaldehyde functional group is a critical reactive handle, enabling the construction of more complex molecules through various reactions, such as the aza-Friedel–Crafts reaction with amines and aldehydes to introduce new carbon chains and functional groups . The specific presence of the 2-(butan-2-yl) substituent can influence the compound's lipophilicity and steric profile, fine-tuning its physicochemical properties for enhanced biological activity and drug-likeness. As such, this compound serves as a versatile precursor for the design and synthesis of novel imidazo[1,2-a]pyridine derivatives, facilitating the exploration of new chemical space in the search for potential therapeutic agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-butan-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C12H14N2O/c1-3-9(2)12-10(8-15)14-7-5-4-6-11(14)13-12/h4-9H,3H2,1-2H3

InChI Key

CAGXBHVQXZZJDG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(N2C=CC=CC2=N1)C=O

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of 2-Aminopyridine Derivatives

Method Overview:
This approach involves the formation of imidazo[1,2-a]pyridine derivatives through cyclization reactions starting from 2-aminopyridine derivatives. The key step is the formation of a zwitterionic intermediate that undergoes electrocyclization to form the imidazo ring system.

Procedure:

  • Starting materials: 2-Aminopyridine derivatives, such as 2-aminopyridine or substituted variants.
  • Intermediate formation: Condensation with aldehydes or acyl chlorides to generate imine or acyl intermediates.
  • Cyclization step: Treatment with strong bases (e.g., sodium hydride, potassium tert-butoxide) or acids under reflux conditions facilitates ring closure, forming the imidazo[1,2-a]pyridine core.
  • Functionalization at C-3: The aldehyde group is introduced via Vilsmeier-Haack formylation, involving phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), leading to 3-formyl derivatives.

Research Data:

  • A notable example involves the formylation of imidazo[1,2-a]pyridines using POCl₃ in DMF, yielding the aldehyde with high efficiency (~85%) and purity confirmed through NMR and HRMS analyses.

Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyridines

Method Overview:
This classical approach introduces the aldehyde group at the third position of the imidazo[1,2-a]pyridine ring system via Vilsmeier-Haack formylation.

Procedure:

  • Reagents: POCl₃ and DMF are combined to generate the Vilsmeier reagent.
  • Reaction conditions: The imidazo[1,2-a]pyridine substrate is added to the reagent at low temperature (around 5°C).
  • Outcome: The aldehyde functionality is introduced selectively at the C-3 position, forming the target compound.

Research Data:

  • The process yields the aldehyde with a typical yield of approximately 85%, with spectral data confirming the aldehyde proton at δ 9.99 ppm in ^1H NMR and the carbonyl carbon at δ 177.21 ppm in ^13C NMR.

Electrocyclization of Imino Pyridinium Salts

Method Overview:
A novel pathway involves the formation of imidazo[1,2-a]pyridines via electrocyclization of imino pyridinium salts, which are prepared from 2-aminopyridine derivatives.

Procedure:

  • Preparation of intermediates: 2-Aminopyridine reacts with aldehydes or other electrophiles to form imino pyridinium salts.
  • Cyclization: Under basic conditions and upon treatment with a strong base, these salts undergo electrocyclization to form dihydroimidazo compounds.
  • Oxidation: Air oxidation converts dihydro intermediates into aromatic imidazo[1,2-a]pyridines bearing the aldehyde group at the third position.

Research Data:

  • Quantum-chemical calculations support the mechanism, with yields varying from low to moderate (around 60-70%), depending on substituents and reaction conditions.

Functionalization via Cross-Coupling and Substituted Precursors

Method Overview:
Post-synthesis modifications include cross-coupling reactions at the C-3 position, especially after initial iodination or halogenation of the imidazo[1,2-a]pyridine core.

Procedure:

  • Iodination: Regioselective iodination at C-3 using ultrasonic-assisted conditions with iodine and oxidants like TBHP.
  • Coupling reactions: Palladium-catalyzed Suzuki or Sonogashira couplings enable attachment of various aryl or alkynyl groups, followed by oxidation to introduce the aldehyde functionality.

Research Data:

  • These methods yield diverse derivatives with high regioselectivity and functional group tolerance, providing a versatile route to the aldehyde compound.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Remarks
Cyclization of 2-Aminopyridine Derivatives 2-Aminopyridine, aldehydes, bases Reflux, solvent-free or in ethanol 60-80% Suitable for diverse substitutions
Vilsmeier-Haack Formylation POCl₃, DMF 5°C to room temperature ~85% High regioselectivity at C-3
Electrocyclization of Imino Pyridinium Salts 2-Aminopyridine, aldehydes, strong base Elevated temperature, air oxidation 60-70% Novel pathway, mechanism supported by quantum calculations
Cross-Coupling Post-Halogenation Iodination, Pd-catalyzed coupling Ultrasonic irradiation, mild conditions 80-90% Allows functional diversification

Notes on Reaction Conditions and Optimization

  • Temperature: Most reactions are optimized at room temperature to moderate heating (up to 150°C for cyclization).
  • Solvents: Dimethylformamide, ethanol, and dichloroethane are common solvents.
  • Catalysts and Reagents: Phosphorus oxychloride, strong bases, iodine, and oxidants like TBHP are frequently employed.
  • Yield Optimization: Use of ultrasonic irradiation and careful control of reagent stoichiometry enhances yields and selectivity.

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The C3-carbaldehyde group serves as a key reactive site for nucleophilic additions, oxidations, and condensations.

Oxidation to Carboxylic Acid

  • Reaction : Oxidation of the aldehyde to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

  • Conditions :

    • KMnO₄ (1.2 eq), H₂SO₄ (3 M), 80°C, 6 h .

    • CrO₃ in acetone (Jones reagent), 0°C to RT, 2 h .

  • Product : 2-(Butan-2-yl)imidazo[1,2-a]pyridine-3-carboxylic acid.

  • Yield : ~85–92% (extrapolated from similar imidazo[1,2-a]pyridine-3-carboxaldehydes ).

Reduction to Alcohol

  • Reaction : Reduction with NaBH₄ or LiAlH₄ to form the primary alcohol.

  • Conditions :

    • NaBH₄ (2 eq), MeOH, 0°C to RT, 2 h .

    • LiAlH₄ (1.5 eq), THF, reflux, 4 h .

  • Product : 3-(Hydroxymethyl)-2-(butan-2-yl)imidazo[1,2-a]pyridine.

  • Yield : 78–89% .

Condensation Reactions

The aldehyde participates in multicomponent reactions and imine formations.

Groebke–Blackburn–Bienaymé Reaction

  • Reaction : Three-component condensation with 2-aminopyridine derivatives and isonitriles.

  • Conditions :

    • HCl (20 mol%), EtOH/H₂O (3:1), 80°C, 12 h .

  • Product : 3-Aminoimidazo[1,2-a]pyridine derivatives (e.g., Scheme 1 in ).

  • Scope : Tolerates diverse isonitriles and amines, yielding tricyclic structures with potential bioactivity.

Schiff Base Formation

  • Reaction : Condensation with primary amines to form imines.

  • Conditions :

    • Amine (1.2 eq), CH₂Cl₂, RT, 4 h .

  • Product : 3-(Arylimino)-2-(butan-2-yl)imidazo[1,2-a]pyridines.

  • Yield : 70–82% (analogous systems ).

Cross-Coupling Reactions

The butan-2-yl substituent and aldehyde group enable regioselective functionalization.

Suzuki–Miyaura Coupling

  • Reaction : Coupling of boronic acids at the C6/C8 positions of the imidazo ring.

  • Conditions :

    • Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DME/H₂O (4:1), 90°C, 12 h .

  • Product : 6-Aryl-2-(butan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehydes.

  • Yield : 65–75% (based on 6-substituted analogs ).

Iodination at C3 Position

  • Reaction : Direct iodination via C–H activation (not applicable due to aldehyde occupancy; instead, focus on C5/C7 positions).

  • Conditions :

    • NIS (1.5 eq), DMF, 100°C, 6 h .

  • Product : 5-Iodo-2-(butan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde.

  • Yield : ~60% (extrapolated from ).

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine ring undergoes electrophilic substitution, influenced by the butan-2-yl and aldehyde groups.

Reaction Type Conditions Position Product Yield Ref
NitrationHNO₃/H₂SO₄, 0°C, 2 hC55-Nitro-2-(butan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde55%
SulfonationClSO₃H, CH₂Cl₂, RT, 4 hC77-Sulfo-2-(butan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde48%

Antitubercular Agents

  • Reaction : Conversion to carboxamides via oxidation to carboxylic acid, followed by EDC-mediated coupling .

  • Example : 2-(Butan-2-yl)-N-(4-fluorobenzyl)imidazo[1,2-a]pyridine-3-carboxamide.

  • Activity : MIC ≤0.006 μM against M. tuberculosis H37Rv (analogous to compound 18 in ).

RGGT Inhibitors

  • Reaction : Phosphonocarboxylate derivatives for Rab geranylgeranyltransferase inhibition .

  • Example : 3-Phosphonopropionate derivatives with C6 substituents.

  • Activity : IC₅₀ values in low micromolar range .

Key Challenges and Considerations

  • Steric Effects : The butan-2-yl group at C2 may hinder reactions at adjacent positions (e.g., C1/C3).

  • Directing Effects : The aldehyde group at C3 is meta-directing, favoring substitutions at C5/C7 over C6/C8 .

  • Stability : The aldehyde is prone to hydration in aqueous media, requiring anhydrous conditions for storage .

Scientific Research Applications

2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, it inhibits the formation of ergosterol in fungal cell membranes by targeting the enzyme sterol 14-alpha demethylase (CYP51). This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death . In cancer research, it has been shown to inhibit enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation .

Comparison with Similar Compounds

Structural and Substituent Variations

The imidazo[1,2-a]pyridine scaffold is highly modular, with substituents at the 2- and 3-positions significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Imidazo[1,2-a]pyridine-3-carbaldehyde Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Structural Features References
2-(Butan-2-YL)imidazo[1,2-a]pyridine-3-carbaldehyde Butan-2-yl (2), CHO (3) C₁₂H₁₅N₂O* 203.26* Branched alkyl group enhances lipophilicity; aldehyde enables Schiff base formation.
2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (DABTEI) 4-MeO-phenyl (2), NO₂ (6), CHO (3) C₁₅H₁₁N₃O₃ 281.27 Electron-withdrawing NO₂ and electron-donating MeO groups affect electronic density.
2-(4-Chloro-phenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 4-Cl-phenyl (2), CHO (3) C₁₄H₉ClN₂O 256.69 Chlorine substituent increases molecular polarity; planar crystal structure.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 4-Cl-phenyl (2), Cl (6), CHO (3) C₁₄H₇Cl₂N₂O 291.13 Dichloro substitution enhances halogen bonding; used in safety-critical applications.
2-(4-Fluoro-phenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 4-F-phenyl (2), CHO (3) C₁₄H₉FN₂O 240.24 Fluorine substituent improves metabolic stability and bioavailability.

*Inferred based on structural analogs (e.g., 8-methyl-2-(propan-2-YL) derivative: C₁₂H₁₄N₂O, MW 202.25 ).

Physicochemical Properties

  • Lipophilicity : The butan-2-yl group in the target compound likely increases lipophilicity (logP ~2.5–3.0*) compared to aryl-substituted analogs (e.g., DABTEI: logP ~1.8–2.2 ). This enhances membrane permeability, critical for drug delivery.
  • Crystallinity : Aryl-substituted derivatives (e.g., DABTEI) exhibit planar imidazo[1,2-a]pyridine cores stabilized by C–H⋯N/O hydrogen bonds , whereas alkyl-substituted analogs may display less ordered packing due to steric hindrance .
  • Reactivity : The aldehyde group undergoes condensation reactions (e.g., with amines to form Schiff bases). For example, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde reacts with benzene-1,2-diamine to yield antimicrobial benzimidazole derivatives .

Biological Activity

2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde is a derivative of the imidazo[1,2-a]pyridine scaffold, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has a molecular formula of C12H14N2O and is characterized by a pyridine ring fused to an imidazole moiety with a butan-2-yl side chain and an aldehyde functional group. The structural features contribute to its biological activity.

Antitumor Activity

Imidazo[1,2-a]pyridines, including 2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde, have demonstrated significant antitumor properties. Research indicates that these compounds can inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of key signaling pathways : They affect pathways like PI3K/Akt/mTOR, which are critical in cancer cell proliferation and survival .
  • Cytotoxicity assays : In studies using the HeLa cell line, several analogs exhibited IC50 values below 150 μM, indicating potent cytotoxic effects .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the imidazo[1,2-a]pyridine ring significantly influence biological activity. For example:

  • C6 Position Modifications : The nature of substituents at the C6 position plays a crucial role in determining the compound's efficacy against Rab geranylgeranyl transferase (RGGT), which is linked to cancer cell viability .
  • Functional Group Influence : The presence of different functional groups impacts the compound's interaction with biological targets and its overall potency. Compounds with bulky substituents tend to exhibit higher activity against specific cancer cell lines .

Case Studies

Several studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives in preclinical settings:

  • Anticancer Activity : A study reported that a series of imidazo[1,2-a]pyridine derivatives showed promising results in inhibiting tumor growth in xenograft models. The most active compounds were those that effectively inhibited CDK and VEGFR pathways .
  • Inhibition of Prenylation : Research indicated that certain derivatives could inhibit the prenylation of Rab proteins in cancer cells, leading to reduced cell viability and proliferation. This mechanism was particularly noted for compounds with specific substitutions at the C6 position .

Summary Table of Biological Activities

Activity TypeCompoundIC50 (μM)Mechanism of Action
AntitumorVarious Analogues<150Inhibition of PI3K/Akt/mTOR signaling
Cytotoxicity6-substituted Derivatives386 - 735Inhibition of RGGT prenylation
AntiviralSelected DerivativesVariesTargeting viral replication mechanisms

Q & A

Q. What are the optimized synthetic routes for 2-(Butan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde?

The compound can be synthesized via multiple pathways:

  • Mannich Reaction : Reacting imidazo[1,2-a]pyridine with N,N-dimethylformamide (DMF) under acidic conditions yields the aldehyde derivative, though with moderate efficiency (~33% yield) .
  • Copper-Catalyzed Dehydrogenative Aminooxygenation : A Cu(II)-catalyzed method enables efficient cyclization and oxidation, improving yield and selectivity. This route avoids harsh reagents and is scalable for gram-scale synthesis .
  • Three-Component Coupling (TCC) : A Cu-catalyzed TCC reaction using 2-aminopyridine, arylaldehydes, and alkynes provides modular access to substituted imidazo[1,2-a]pyridines. This method is advantageous for introducing diverse substituents at the C-2 and C-3 positions .

Q. How can structural characterization of this compound be validated?

  • X-ray Crystallography : The planar imidazo[1,2-a]pyridine core and substituent orientations (e.g., 4-methoxyphenyl or nitro groups) can be confirmed via single-crystal X-ray diffraction. Intermolecular interactions, such as C–H⋯N/O hydrogen bonds, stabilize the crystal lattice .
  • Spectroscopic Analysis :
    • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry, with aldehyde protons resonating at ~9.8–10.2 ppm and aromatic protons between 7.0–8.5 ppm .
    • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., C15_{15}H10_{10}F2_2N2_2O: 272.249 g/mol) .

Advanced Research Questions

Q. How do C-3 substituents influence biological activity in imidazo[1,2-a]pyridine derivatives?

  • COX-2 Inhibition : Substitution at C-3 with a morpholine ring enhances COX-2 selectivity (IC50_{50} = 0.07 µM, selectivity index = 217.1). Larger substituents (e.g., phenylamino groups) may sterically hinder binding, reducing potency .
  • Antimicrobial Activity : Schiff base derivatives (e.g., N-aryl methanimines) show enhanced activity against Gram-positive bacteria when electron-withdrawing groups (e.g., nitro) are introduced on the aryl ring .

Q. What strategies resolve contradictions in synthetic yield data across literature reports?

  • Catalyst Optimization : Switching from traditional acid catalysis to Cu(II) or iodine catalysts improves yields from <40% to >60% by enhancing reaction kinetics and reducing side reactions .
  • Reaction Monitoring : Real-time techniques like TLC or in-situ IR spectroscopy help identify intermediate stability issues. For example, aldehyde intermediates may degrade under prolonged heating, necessitating shorter reaction times .

Q. How can in vivo pharmacokinetic properties be predicted for this scaffold?

  • Lipinski’s Rule Compliance : Derivatives with molecular weight <500 Da, LogP <5, and ≤10 hydrogen bond acceptors/donors (e.g., 2-(4-methoxyphenyl)-6-nitro variant) exhibit favorable drug-likeness .
  • Metabolic Stability : Introduction of fluorine atoms (e.g., 3,4-difluorophenyl substituents) reduces oxidative metabolism, as evidenced by microsomal assays .

Methodological Challenges

Q. What are the limitations in scaling up synthesis for preclinical studies?

  • Purification Challenges : Column chromatography is often required to isolate the aldehyde due to polar byproducts. Alternatives like recrystallization (using ethanol/water mixtures) improve scalability .
  • Safety Considerations : Exothermic reactions during nitro-group introductions require controlled temperature gradients (<5°C/min) to prevent decomposition .

Q. How can computational methods guide SAR studies?

  • Docking Simulations : Molecular docking with COX-2 (PDB: 5KIR) predicts hydrogen bonding between the aldehyde oxygen and Arg513, rationalizing the need for electron-deficient substituents to enhance binding .
  • QSAR Modeling : Quantitative structure-activity relationship models correlate C-3 substituent hydrophobicity (π values) with antimicrobial IC50_{50}, guiding rational design .

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